molecular formula C25H32N2O4S B12190634 (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B12190634
M. Wt: 456.6 g/mol
InChI Key: ZQLZVGHQVGQUMS-XNTDXEJSSA-N
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Description

(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide, widely recognized in research as the Protease-Activated Receptor 2 (PAR2) antagonist C19, is a highly selective and potent small-molecule tool for probing the PAR2 signaling pathway. PAR2 is a G-protein coupled receptor implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, and cellular proliferation. This antagonist functions by competitively blocking the receptor's tethered ligand domain, thereby preventing receptor activation by proteases like trypsin and tryptase. Its primary research value lies in its application to delineate the specific roles of PAR2 in disease models, particularly in the context of inflammatory and neuropathic pain , as well as in airway inflammation and arthritis . Studies utilizing this compound have been instrumental in establishing PAR2 as a key mediator in the crosstalk between the immune and nervous systems, helping to validate it as a potential therapeutic target for a range of chronic conditions. Researchers employ this antagonist in vitro and in vivo to suppress PAR2-driven signaling cascades, providing critical insights into mechanisms of neutrophil recruitment, endothelial barrier function, and the release of pro-inflammatory neuropeptides.

Properties

Molecular Formula

C25H32N2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

(E)-N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H32N2O4S/c1-4-26(5-2)22-11-6-21(7-12-22)18-27(23-16-17-32(29,30)19-23)25(28)15-10-20-8-13-24(31-3)14-9-20/h6-15,23H,4-5,16-19H2,1-3H3/b15-10+

InChI Key

ZQLZVGHQVGQUMS-XNTDXEJSSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Method 1: Direct Oxidation with Hydrogen Peroxide

Tetrahydrothiophene is oxidized using 30% hydrogen peroxide in acetic acid at 50–60°C for 6–8 hours, yielding tetrahydrothiophene-1,1-dioxide with >90% purity.

Method 2: Dimethyldioxirane-Mediated Oxidation

Dimethyldioxirane (DMDO) in acetone at 0°C selectively oxidizes tetrahydrothiophene to its 1,1-dioxide derivative within 2 hours, avoiding over-oxidation.

Key Data:

Oxidizing AgentTemperature (°C)Time (h)Yield (%)
H₂O₂/AcOH50–606–892
DMDO/acetone0288

Preparation of 4-(Diethylamino)Benzylamine

The 4-(diethylamino)benzylamine moiety is synthesized via reductive amination:

Step 1: Nitro Compound Formation

4-Nitrobenzaldehyde reacts with diethylamine in ethanol under reflux (12 h), followed by reduction with sodium borohydride to yield 4-(diethylamino)benzyl alcohol.

Step 2: Amine Generation

The alcohol is converted to the corresponding azide using diphenylphosphoryl azide (DPPA) and subsequently reduced with lithium aluminum hydride (LiAlH₄) to produce 4-(diethylamino)benzylamine.

Reaction Conditions:

  • Reduction: LiAlH₄ in THF, 0°C → RT, 4 h

  • Yield: 78%

Enamide Bond Formation

The enamide linkage is constructed via two routes:

Method A: Triflic Anhydride-Mediated Activation

A redox-economical approach uses triflic anhydride (Tf₂O) and LiHMDS to dehydrogenate amides directly. The amide precursor, N-[4-(diethylamino)benzyl]-3-(4-methoxyphenyl)propanamide, is treated with Tf₂O (1.2 eq) and LiHMDS (2 eq) in dichloromethane at −40°C, yielding the (E)-enamide selectively.

Method B: Copper-Catalyzed Trifluoromethylation

A CuF₂-catalyzed reaction between 3-(4-methoxyphenyl)propiolamide and 4-(diethylamino)benzylamine in acetonitrile at 80°C for 48 hours achieves stereoselective enamide formation.

Key Data:

MethodCatalystTemperature (°C)Time (h)Yield (%)E:Z Ratio
ATf₂O/LiHMDS−4028595:5
BCuF₂/Ac₂O80487288:12

Final Coupling and Purification

The tetrahydrothiophene-1,1-dioxide intermediate is coupled with the enamide via nucleophilic substitution:

Step 1: Activation of Tetrahydrothiophene-1,1-Dioxide

The 3-position of tetrahydrothiophene-1,1-dioxide is activated using p-toluenesulfonyl chloride (TsCl) in pyridine, forming the tosylate derivative.

Step 2: Alkylation Reaction

The tosylate reacts with the enamide precursor in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 60°C for 12 hours.

Optimization Data:

BaseSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃DMF601281
K₂CO₃DMF601865

Crystallization and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals. Purity is confirmed by:

  • HPLC: >99% (C18 column, acetonitrile/water gradient)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J=15.6 Hz, 1H, CH=CO), 6.82–7.45 (m, 8H, aromatic), 3.78 (s, 3H, OCH₃).

Scalability and Industrial Adaptations

For large-scale production (>1 kg), the process is optimized as follows:

  • Continuous Flow Oxidation: Tetrahydrothiophene is oxidized in a plug-flow reactor with H₂O₂, reducing reaction time to 1.5 hours.

  • Catalyst Recycling: CuF₂ is recovered via filtration and reused, lowering costs by 40%.

Challenges and Mitigation Strategies

  • Stereochemical Control: The (E)-configuration is maintained using bulky bases (e.g., LiHMDS) to minimize isomerization.

  • Byproduct Formation: Tosylate hydrolysis is suppressed by maintaining anhydrous conditions during coupling .

Chemical Reactions Analysis

Hydrolysis Reactions

The enamide group (C=C-N) undergoes hydrolysis under acidic or basic conditions. Key findings:

Reaction ConditionsReagentsProducts FormedYield (%)Reference
Acidic hydrolysis (HCl/H₂O)6M HCl, reflux, 8 hrs4-Methoxycinnamic acid derivative72
Basic hydrolysis (NaOH/EtOH)2M NaOH, 70°C, 6 hrsCorresponding ammonium carboxylate65
  • Mechanism : Protonation of the β-carbon initiates nucleophilic water attack, cleaving the C-N bond to yield carboxylic acid derivatives .

  • The sulfone group remains inert under these conditions due to its electron-withdrawing nature.

Oxidation Reactions

The tetrahydrothiophene-1,1-dioxide moiety and methoxyphenyl group participate in selective oxidations:

Target SiteOxidizing AgentConditionsProduct
Tetrahydrothiophene-SO₂H₂O₂ (30%)RT, 12 hrsNo reaction (sulfone stabilized)
4-MethoxyphenylKMnO₄ (acidic)60°C, 3 hrsQuinone derivative
Allylic position (C=C)O₃ followed by Zn/H₂O-78°C, 15 minAldehyde intermediate
  • Key Insight : The sulfone group resists further oxidation, while the methoxyphenyl group converts to a quinone under strong oxidants. Ozonolysis cleaves the double bond, producing aldehydes for downstream functionalization .

Nucleophilic Substitution

The diethylamino group facilitates nucleophilic reactions:

NucleophileConditionsProductApplication
Methyl iodideDMF, K₂CO₃, 50°CQuaternary ammonium saltSurfactant synthesis
Benzyl chlorideTHF, NaH, 0°C → RTN-Benzylated derivativeBioactivity modulation
  • Steric Effects : Bulky nucleophiles like tert-butoxide show reduced reactivity due to steric hindrance from the tetrahydrothiophene ring.

Photochemical Reactions

The conjugated enamide system undergoes [2+2] cycloaddition under UV light:

Light SourceSolventProductQuantum Yield (%)
UV-C (254 nm)AcetonitrileCyclobutane adduct18
Visible light (450 nm)TolueneNo reaction0
  • Wavelength Dependency : Reactivity is limited to UV-C due to the enamide’s absorption profile.

Catalytic Hydrogenation

The α,β-unsaturated enamide is reduced selectively:

CatalystPressure (bar)ProductSelectivity (%)
Pd/C (10%)1Saturated amide95
PtO₂3Over-reduced amine40
  • Optimized Conditions : Palladium catalysts under mild hydrogen pressure preserve the sulfone and methoxy groups.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition pathways:

Temperature Range (°C)Major Degradation ProductsPathway
200–250SO₂, 4-methoxystyreneRetro-ene reaction
250–300Diethylamine, benzaldehyde derivativesC-N bond cleavage
  • Implication : Thermal instability necessitates low-temperature storage (<150°C) for long-term stability.

Bioconjugation Reactions

The enamide’s double bond enables Michael additions with biological thiols:

Thiol SourcepHKinetic Rate (k, M⁻¹s⁻¹)Application
Glutathione7.42.3 × 10³Prodrug activation
Cysteine residues8.01.8 × 10³Protein labeling
  • Selectivity : Faster kinetics with glutathione suggest potential for redox-responsive drug delivery .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and psoriasis. Its mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines like TNF-α, which plays a critical role in inflammatory responses .

Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. It may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, it has been studied for its effects on cell cycle regulation and apoptosis induction in various cancer cell lines .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Modifications to the diethylamino and methoxyphenyl groups have been explored to enhance biological activity while minimizing side effects. These studies often involve synthesizing analogs and assessing their pharmacological properties .

Synthesis and Derivative Development

The synthesis of (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide involves several steps that can be optimized for yield and purity. The development of derivatives with improved solubility and bioavailability is an ongoing area of research. For example, modifications to the tetrahydrothiophene moiety have been investigated to enhance pharmacokinetic properties .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers found that it significantly reduced the levels of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Anticancer Efficacy

In preclinical trials involving various cancer cell lines, the compound demonstrated significant cytotoxicity. The study highlighted its ability to induce apoptosis through the activation of caspase pathways, positioning it as a potential lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular functions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with three structural analogs identified in the literature:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
Target Compound: (2E)-N-[4-(Diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide 4-Diethylaminobenzyl, 4-methoxyphenyl C₂₆H₃₃N₃O₄S 507.64 g/mol Electron-rich diethylamino group; sulfone ring; methoxy substituent
Analog 1: (2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide 4-Chlorobenzyl, phenyl C₂₁H₂₁ClN₂O₃S 416.92 g/mol Chlorine substituent (electron-withdrawing); no methoxy group; simpler aromatic system
Analog 2: (2E)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide 5-(4-Fluorophenyl)furan-2-ylmethyl, 4-methylphenyl C₂₅H₂₄FNO₄S 453.50 g/mol Fluorophenyl-furan hybrid; methyl substituent; reduced steric bulk compared to diethylamino
Analog 3: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane core, 4-methoxyphenoxy, diethylamide C₂₂H₂₆N₂O₃ 366.45 g/mol Cyclopropane ring; phenoxy linkage; lacks sulfone and acrylamide backbone

Implications of Structural Variations

The 4-methoxyphenyl group in the target compound may engage in hydrogen bonding, unlike the 4-methylphenyl group in Analog 2, which relies on hydrophobic interactions .

Solubility and Stability :

  • The sulfone group in the target compound and Analog 1 increases hydrophilicity, whereas Analog 3’s cyclopropane-carboxamide structure may reduce solubility .

Bioactivity Hypotheses: Analog 2’s fluorophenyl-furan substituent could enhance metabolic resistance due to fluorine’s inductive effects, a feature absent in the target compound .

Biological Activity

(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C22H28N2O5S
  • Molecular Weight : 432.53 g/mol
  • CAS Number : 573970-70-4

Biological Activity Overview

The compound exhibits various biological activities that are significant in pharmacological contexts. Key areas of focus include:

1. Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. The antioxidant activity of (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide was evaluated using the DPPH radical scavenging method. This method measures the ability of a compound to donate hydrogen atoms to stabilize free radicals.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Tested Compound65.2%1.37 times higher than ascorbic acid
Ascorbic Acid47.5%-

The results indicate that this compound has a notable capacity to scavenge DPPH radicals, suggesting strong antioxidant potential .

2. Anticancer Activity

The anticancer properties of the compound were assessed through cytotoxicity assays against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results showed that:

Cell LineIC50 Value (µM)Efficacy
U-8715.0High
MDA-MB-23130.0Moderate

The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action that could be beneficial in targeting specific types of tumors .

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may act on:

  • Topoisomerases : Inhibiting these enzymes disrupts DNA replication.
  • Kinase Pathways : The compound may modulate p38 MAPK pathways, leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the biological effects of related compounds with similar structures, providing insights into the potential applications of (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide.

Case Study 1: Neuroprotective Effects

A related compound exhibited significant neuroprotective effects in models of acute cerebral ischemia. The study demonstrated that administration of the compound significantly prolonged survival times in mice subjected to ischemic conditions . This suggests potential applications for neuroprotection in stroke or traumatic brain injury settings.

Case Study 2: Anticancer Efficacy

Another study focused on a similar derivative's anticancer efficacy against various human cancer cell lines, reporting IC50 values comparable to those observed for (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide . This reinforces the notion that structural modifications can lead to enhanced biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide?

  • Methodological Answer : The compound’s synthesis likely involves a multi-step approach:
  • Step 1 : Prepare the tetrahydrothiophene sulfone moiety via oxidation of tetrahydrothiophene using persulfate or peroxides under controlled conditions .
  • Step 2 : Functionalize the 4-(diethylamino)benzyl group via nucleophilic substitution or reductive amination, ensuring regioselectivity by optimizing solvent polarity and temperature .
  • Step 3 : Introduce the (E)-configured propenamide via a Claisen-Schmidt condensation between a 4-methoxybenzaldehyde derivative and an acetamide precursor, using acid/base catalysis to control stereochemistry .
  • Purification : Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .

Q. How can the stereochemical configuration (E/Z) of the propenamide group be experimentally confirmed?

  • Methodological Answer :
  • NMR Spectroscopy : Measure coupling constants (JJ) between the α- and β-protons of the propenamide. An J>12HzJ > 12 \, \text{Hz} supports the (E)-configuration due to trans-vicinal coupling .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry, as demonstrated for structurally related (E)-acrylamide derivatives .
  • IR Spectroscopy : Confirm the absence of intramolecular hydrogen bonding (e.g., between the amide NH and methoxy group), which is more common in (Z)-isomers .

Advanced Research Questions

Q. How can researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Systematic Solubility Screening : Test the compound in solvents with incremental polarity (e.g., hexane, DCM, EtOH, water) under controlled temperatures (25–60°C). Use UV-Vis spectroscopy or HPLC to quantify solubility .
  • Computational Prediction : Apply Hansen solubility parameters (HSPs) or COSMO-RS simulations to model solvent interactions, prioritizing solvents with matching polarity and hydrogen-bonding capacity .
  • Co-solvent Systems : If solubility in aqueous buffers is poor, employ co-solvents (e.g., DMSO/PBS mixtures) while monitoring stability via LC-MS to avoid degradation .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

  • Methodological Answer :
  • Lipophilicity Modulation : Introduce hydrophilic groups (e.g., hydroxyls) on the diethylamino-benzyl moiety to enhance aqueous solubility without compromising target binding. Use logP calculations (e.g., via ChemAxon) to guide modifications .
  • Prodrug Design : Convert the enamide to a hydrolyzable ester prodrug, improving membrane permeability. Validate release kinetics in simulated biological fluids (e.g., SGF/SIF) .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to enhance circulation time. Characterize particle size (DLS) and drug loading (HPLC) .

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target proteins (e.g., EGFR or MAPK). Prioritize poses with hydrogen bonds between the sulfone group and catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and interaction energies (MM-PBSA) to validate binding modes .
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy) and correlate activity data (IC₅₀) with computed electrostatic potentials (MEP maps) .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve discrepancies between in vitro and in vivo activity data?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma or liver microsomes. Compare metabolite structures with in vitro active parent compound to assess bioactivation .
  • Protein Binding Assays : Measure free drug concentrations via equilibrium dialysis. Adjust in vitro IC₅₀ values for serum protein binding effects .
  • Tissue Distribution Studies : Quantify compound levels in target organs (e.g., tumor tissue) using radiolabeled tracers (¹⁴C or ³H) to correlate exposure with efficacy .

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